molecular formula C20H21N3O5S B4089757 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B4089757
M. Wt: 415.5 g/mol
InChI Key: DDYKDKIOZYSSRK-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, a phenyl ring, and an isoindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Sulfamoyl Intermediate: This involves the reaction of 4-aminobenzenesulfonamide with butan-2-yl chloride under basic conditions to form the sulfamoyl intermediate.

    Acylation Reaction: The sulfamoyl intermediate is then reacted with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group in the phenyl ring can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
  • N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(cycloheptylamino)acetamide

Uniqueness

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its combination of a sulfamoyl group, a phenyl ring, and an isoindole moiety This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-13(2)22-29(27,28)15-10-8-14(9-11-15)21-18(24)12-23-19(25)16-6-4-5-7-17(16)20(23)26/h4-11,13,22H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYKDKIOZYSSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 2
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N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 4
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N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 6
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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